5-(tert-Butoxy)-3-chloropyridazine
Description
5-(tert-Butoxy)-3-chloropyridazine is a pyridazine derivative featuring a tert-butoxy group (–O–C(CH₃)₃) at the 5-position and a chlorine atom at the 3-position. Pyridazines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and material science due to their electronic and steric properties. The tert-butoxy group confers steric bulk and chemical stability, making this compound a valuable intermediate in organic synthesis. However, commercial availability of this compound has been discontinued across multiple quantities (1g to 500mg) as of 2025, as reported by CymitQuimica .
Properties
CAS No. |
1346698-35-8 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
3-chloro-5-[(2-methylpropan-2-yl)oxy]pyridazine |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,3)12-6-4-7(9)11-10-5-6/h4-5H,1-3H3 |
InChI Key |
SCEZYUNDBQPPBX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=CC(=NN=C1)Cl |
Canonical SMILES |
CC(C)(C)OC1=CC(=NN=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds are structurally related to 5-(tert-Butoxy)-3-chloropyridazine, differing in substituents or core modifications:
5-Sec-butoxy-3-chloropyridazine
- Structure : Features a sec-butoxy group (–O–CH(CH₃)CH₂CH₃) at the 5-position instead of tert-butoxy.
- However, it may reduce stability due to decreased steric protection of the oxygen atom.
- Status : Listed as an alternative by CymitQuimica but lacks detailed commercial or spectroscopic data .
5-(3-Bromophenyl)-3-chloropyridazine (CAS 27794-00-9)
- Structure : Substitutes the tert-butoxy group with a 3-bromophenyl ring at the 5-position.
- Formula : C₁₀H₆BrClN₂.
- This compound is actively marketed, suggesting ongoing research interest in halogenated pyridazines for drug discovery .
Imidazole Derivatives with tert-Butoxy Groups
- Example : 4-[(tert-Butoxy)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole.
- Structure : Combines tert-butoxy-protected lysine moieties with an imidazole core.
- Application : These compounds are specialized intermediates in peptide synthesis, leveraging tert-butoxy groups for orthogonal protection strategies .
Comparative Data Table
*Estimated based on pyridazine core and substituent masses.
Research Findings and Trends
- Steric Effects : The tert-butoxy group in this compound enhances stability but may hinder nucleophilic substitution compared to less bulky analogs like the sec-butoxy derivative .
- Lipophilicity : Bromophenyl-substituted pyridazines (e.g., CAS 27794-00-9) exhibit higher logP values, favoring membrane permeability in drug design .
- Synthetic Utility : Discontinuation of this compound highlights a shift toward halogenated or aryl-substituted pyridazines in industrial applications .
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